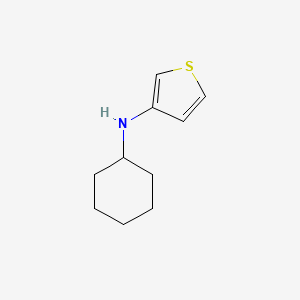

3-Methylmorpholine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

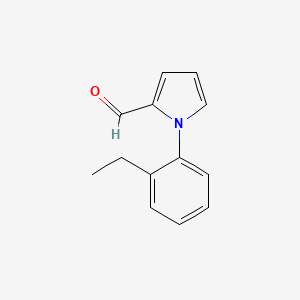

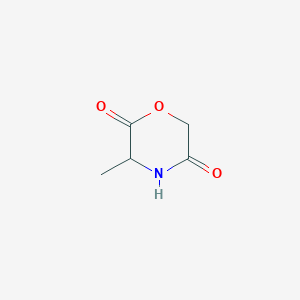

3-Methylmorpholine-2,5-dione, also known as MMDA, is a cyclic imide compound that has gained significant attention in scientific research due to its potential applications in various fields. MMDA is a white crystalline solid that is soluble in water and organic solvents. It is a versatile chemical compound that has been used in the synthesis of various organic compounds. In

Applications De Recherche Scientifique

Polymer Synthesis

3-Methylmorpholine-2,5-dione is utilized in polymer synthesis. For example, block copolymers with poly[this compound] (PMMD) and poly[ethylene glycol] (PEG) blocks were synthesized using ring-opening polymerization of this compound. This copolymer was found to be amorphous, with a glass transition temperature decreasing as the PEG block in the copolymer increased (Weiwei et al., 2003).

Polymerization Studies

This compound was also used in homo- and copolymerization studies. Polymerizations with 2,2-dibutyl-2-stanna-1,3-dioxepane as initiator were conducted, leading to the formation of crystalline copolyesters as evidenced by DSC-measurements (Kricheldorf & Hauser, 2001).

Synthesis of Antifungal Agents

In another application, 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones were synthesized, displaying promising in vitro antifungal activities towards several test fungi. This suggests a potential application in fungicide development (Cvetković et al., 2019).

Extraction of Bioactive Compounds

Oxidation Processes in Chemistry

This compound has been used in the field of oxidation chemistry. For example, the oxidation of certain compounds to corresponding diones was achieved using 4-methylmorpholine N-oxide as a co-oxidant under specific conditions (Moreno et al., 1991).

Mécanisme D'action

Target of Action

3-Methylmorpholine-2,5-dione (MMD) is primarily used in the field of polymer chemistry . Its primary targets are the monomers in a polymerization reaction . The compound acts as a building block in the formation of polymers, particularly in the creation of biodegradable polydepsipeptides .

Mode of Action

MMD interacts with its targets through a process known as ring-opening polymerization (ROP) . This process involves the breaking of the ring structure of the MMD molecule, allowing it to react with other monomers to form a polymer chain . The polymerization of MMD can be initiated with cyclic tin alkoxides .

Biochemical Pathways

The biochemical pathway involved in the action of MMD is the polymerization process . This process results in the formation of polydepsipeptides, which are polymers containing alternating amide and ester bonds . These polymers can have various applications, including use in drug delivery systems and as building blocks for multifunctional biomaterials .

Pharmacokinetics

The properties of the resulting polymers, such as their molecular weight and degree of crystallinity, can be influenced by the conditions of the polymerization process .

Result of Action

The result of MMD’s action is the formation of polydepsipeptides . These polymers can have a range of properties depending on the specifics of the polymerization process . For example, the molecular weights of the resulting polymers can vary, and the polymers can be either amorphous or crystalline .

Action Environment

The action of MMD is influenced by various environmental factors. The temperature and duration of the polymerization process can affect the properties of the resulting polymers . Additionally, the presence of other monomers can lead to the formation of copolymers .

Safety and Hazards

Orientations Futures

3-Methylmorpholine-2,5-dione has been used to develop biodegradable drug delivery systems . It has also been used in the synthesis of bioresorbable polymers based on polydepsipeptides, which could be used as biomaterials in drug controlled release, tissue engineering scaffolding, and shape-memory materials .

Analyse Biochimique

Biochemical Properties

3-Methylmorpholine-2,5-dione is involved in various biochemical reactions. It is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds It is known that the compound forms inter- and intramolecular hydrogen bonds between the ester and amide linkages .

Cellular Effects

It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are gaining an increasing impact as controlled drug delivery systems, gene carriers, and scaffolds for tissue regeneration .

Molecular Mechanism

It is known that the compound is involved in the synthesis of oligodepsipeptides (ODPs) through ring-opening polymerization

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of oligodepsipeptides (ODPs), which are promising matrices for drug delivery systems and building blocks for multifunctional biomaterials .

Metabolic Pathways

It is known that the compound is synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Propriétés

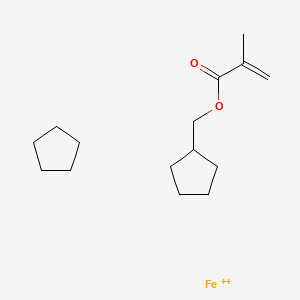

IUPAC Name |

3-methylmorpholine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3-5(8)9-2-4(7)6-3/h3H,2H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMQEWSKCAMAIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)